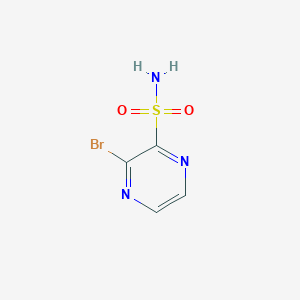

3-Bromopyrazine-2-sulfonamide

Description

Significance of Pyrazine (B50134) and Sulfonamide Moieties in Contemporary Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a significant pharmacophore in drug discovery. researchgate.net Its unique heteroaromatic nature allows for a combination of polar and nonpolar interactions with biological targets. acs.orgnih.gov Pyrazine derivatives are found in numerous natural products and have been synthesized for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comresearchgate.net The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in its molecular interactions with proteins. acs.orgnih.gov

Similarly, the sulfonamide functional group (-SO2NH2) is a critical component in the design of bioactive compounds. nih.gov Since the discovery of the first sulfonamide antibacterial drugs, this moiety has been incorporated into a vast array of therapeutic agents. ajchem-b.comwikipedia.org Sulfonamides are known to be involved in a wide range of biological activities, including antimicrobial, diuretic, anticonvulsant, and anticancer effects. ekb.egajchem-b.com The sulfonamide group's ability to act as a bioisostere for other functional groups, its chemical stability, and its capacity for hydrogen bonding contribute to its prevalence in medicinal chemistry. nih.gov

Overview of the 3-Bromopyrazine-2-sulfonamide Framework as a Research Focus

The compound this compound integrates the key structural features of both pyrazine and sulfonamide moieties. This specific arrangement, with a bromine atom at the 3-position and a sulfonamide group at the 2-position of the pyrazine ring, presents a unique scaffold for chemical exploration. The bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries. The sulfonamide group, as previously noted, is a well-established pharmacophore. The combination of these functionalities within a single molecule makes this compound a subject of interest for researchers developing new chemical entities with potential biological activities.

Below is a table detailing some of the key chemical properties of this compound and related structures.

| Property | Value |

| Molecular Formula | C4H4BrN3O2S |

| Molecular Weight | 238.06 g/mol |

| CAS Number | 2580210-60-0 chemicalbook.com |

| Synonyms | 3-bromo-2-pyrazinesulfonamide |

Historical Context of Sulfonamide Applications in Chemical and Biological Sciences

The history of sulfonamides in science is a landmark in the development of modern medicine. The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.org This discovery, which earned the 1939 Nobel Prize in Physiology or Medicine, demonstrated that a synthetic dye could cure bacterial infections in vivo. brill.com It was soon discovered that the active component of Prontosil was sulfanilamide, a simpler molecule, which led to the synthesis of thousands of sulfonamide derivatives. wikipedia.org

These "sulfa drugs" were the first class of drugs to effectively treat systemic bacterial infections and significantly reduced mortality from diseases like pneumonia and meningitis before the widespread availability of penicillin. wikipedia.org Beyond their antimicrobial effects, the exploration of sulfonamide chemistry led to the development of other important classes of drugs, including diuretics, antidiabetic agents, and anticonvulsants. ajchem-b.comresearchgate.net The enduring legacy of sulfonamides lies not only in their initial impact on infectious diseases but also in their continued role as a versatile scaffold in the design of new therapeutic agents for a wide range of conditions. ajchem-b.combohrium.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrazine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNUWYKVJYQXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Bromopyrazine-2-sulfonamide

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis involves key disconnections of carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds.

Two primary retrosynthetic pathways can be envisioned:

S-N Bond Disconnection: The most straightforward disconnection is at the sulfonamide's sulfur-nitrogen bond. This suggests that the final step of the synthesis could be the reaction of a pyrazine (B50134) sulfonyl chloride intermediate with ammonia (B1221849). This disconnection leads to the precursor 3-bromopyrazine-2-sulfonyl chloride .

C-S Bond Disconnection: An alternative disconnection breaks the bond between the pyrazine ring and the sulfur atom. This approach points towards a strategy where a pre-functionalized pyrazine, such as one with an organometallic group, is coupled with a sulfur dioxide source. A more classical variant of this disconnection leads to 2-amino-3-bromopyrazine , which would then require installation of the sulfonyl group.

These disconnections suggest that the synthesis would logically proceed from a simpler pyrazine core, upon which the bromine and sulfonamide functionalities are sequentially or concertedly installed.

Classical Synthetic Approaches to Pyrazine Sulfonamides

Traditional synthetic methods provide a foundational framework for constructing pyrazine sulfonamides. These approaches typically involve direct functionalization of the pyrazine scaffold through well-established reaction types.

Sulfonylation Reactions on Pyrazine Scaffolds

The preparation of aryl sulfonamides is most commonly achieved by reacting a sulfonyl chloride with an amine. nih.govfrontiersrj.com The primary challenge, therefore, lies in the synthesis of the requisite pyrazine sulfonyl chloride intermediate. nih.gov

Two principal methods for creating aryl sulfonyl chlorides are:

Electrophilic Aromatic Substitution (EAS): This involves the direct chlorosulfonylation of an aromatic ring using excess chlorosulfonic acid. rsc.org However, this method can be harsh and is often unsuitable for electron-deficient rings like pyrazine. rsc.org

Oxidative Chlorination: This involves the oxidation of organosulfur compounds like thiols. nih.govrsc.org

A common synthetic sequence involves the diazotization of an aminopyrazine, followed by treatment with sulfur dioxide and a copper salt to yield the pyrazinesulfonyl chloride. This intermediate is then reacted with ammonia or an appropriate amine to form the final sulfonamide. Another approach involves the condensation of pyrazine-2-carbonyl chloride with various sulfonamides. orientjchem.org

Halogenation Strategies for Pyrazine Intermediates (e.g., Bromination of 2-Aminopyrazine (B29847) using N-Bromosuccinimide)

The introduction of a halogen atom onto the pyrazine ring is a critical step. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including electron-rich heterocycles. wikipedia.orgcommonorganicchemistry.com The halogenation of 2-aminopyrazine with NBS has been studied under various conditions to control the degree of bromination. d-nb.info

Using acetonitrile (B52724) as the solvent, the reaction of 2-aminopyrazine with NBS can be directed to yield either the mono- or di-brominated product. At room temperature with 1.1 equivalents of NBS, the primary product is the monobrominated 2-amino-3-bromopyrazine. d-nb.info Increasing the amount of NBS to 3.3 equivalents leads to the formation of the dibrominated product. d-nb.info Microwave-assisted conditions have been shown to improve yields and significantly reduce reaction times. d-nb.info

| NBS Equivalents | Conditions | Major Product | Yield |

|---|---|---|---|

| 1.1 | Acetonitrile, Room Temperature | 2-Amino-3-bromopyrazine (Monobrominated) | High |

| 3.3 | Acetonitrile, Heat | 2-Amino-3,5-dibromopyrazine (Dibrominated) | 38% |

| 1.1 | Acetonitrile, Microwave | 2-Amino-3-bromopyrazine (Monobrominated) | Good |

Advanced and Catalytic Synthetic Strategies for Sulfonamide Derivatives

Modern synthetic chemistry offers powerful catalytic methods for the formation of C-N and C-S bonds, providing efficient and versatile routes to complex sulfonamide derivatives.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines and related compounds.

Palladium-catalyzed Buchwald–Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation, coupling aryl halides or sulfonates with amines. acsgcipr.orgwikipedia.org The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base. jk-sci.com It can be applied to the synthesis of sulfonamides by coupling an aryl halide with a primary or secondary sulfonamide. jk-sci.com The development of increasingly sophisticated and sterically hindered phosphine ligands has expanded the scope of this reaction to include challenging substrates like aryl chlorides. wikipedia.orgjk-sci.com

| Component | Examples | Function |

|---|---|---|

| Catalyst | Pd(0) or Pd(II) salts/complexes | Facilitates oxidative addition and reductive elimination |

| Ligand | BINAP, DPPF, XANTPHOS, bulky phosphines | Stabilizes the palladium center and promotes catalysis |

| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ | Deprotonates the amine/sulfonamide coupling partner |

| Reactants | Aryl Halide/Sulfonate + Amine/Sulfonamide | Forms the new aryl C-N bond |

Suzuki-Miyaura Cross-Coupling: While traditionally a C-C bond-forming reaction, the Suzuki-Miyaura coupling has been adapted for sulfonamide synthesis. A powerful, redox-neutral, three-component synthesis involves the palladium-catalyzed coupling of an arylboronic acid, a secondary amine, and sulfuric chloride (SO₂Cl₂). rsc.orgnih.gov In this process, the amine and sulfuric chloride first form a sulfamoyl chloride in situ, which then undergoes Suzuki-Miyaura coupling with the arylboronic acid to form the desired sulfonamide. rsc.org This method bypasses the need to pre-form and isolate potentially unstable sulfonyl chloride intermediates.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). mit.edu

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of a sulfonamide group further activates the ring towards SNAr. researchgate.net This allows for the synthesis of sulfonamide derivatives by reacting a halogenated pyrazine sulfonamide (like this compound) with various nucleophiles. The sulfonamide group is sufficiently electron-withdrawing to activate aryl halides for substitution by phenoxide nucleophiles, for example. researchgate.net This strategy is particularly useful for late-stage functionalization, enabling the creation of diverse molecular libraries from a common intermediate.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the absence of direct experimental data for 3-Bromopyrazine-2-sulfonamide, the expected NMR spectral features can be inferred from related structures, such as other substituted pyrazine (B50134) and sulfonamide derivatives.

¹H NMR: The proton NMR spectrum of a related compound, 3-aminopyrazine-2-carboxamide, shows distinct signals for the pyrazine ring protons and the amine protons. For this compound, the two protons on the pyrazine ring would be expected to appear as distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the sulfonamide group. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. In some sulfonamide derivatives, this proton signal appears between δ 8.78 and 10.15 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals would be anticipated for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine (C-3) and the carbon atom attached to the sulfonamide group (C-2) would exhibit chemical shifts significantly influenced by these substituents. Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org The specific shifts would provide valuable insight into the electronic environment of the pyrazine ring.

To illustrate, ¹H and ¹³C NMR data for a series of N-substituted 4-methoxybenzenesulfonamides are presented below. Although the aromatic system is different, the data provide a reference for the chemical shifts of protons and carbons in a sulfonamide environment. rsc.org

| Compound | Selected ¹H NMR Chemical Shifts (ppm) | Selected ¹³C NMR Chemical Shifts (ppm) |

| 1a | 10.27 (-CONH-), 8.78 (-SO₂NH-), 7.70-6.95 (aromatic) | 169.42 (C=O), 160.11-114.05 (aromatic) |

| 1b | 10.29 (-CONH-), 9.39 (-SO₂NH-), 7.65-6.96 (aromatic) | 169.47 (C=O), 159.90-114.09 (aromatic) |

| 2a | 10.15 (-SO₂NH-), 7.63-6.51 (aromatic), 5.92 (-NH₂) | 155.85-111.83 (aromatic) |

| 2b | 9.99 (-SO₂NH-), 7.58-6.53 (aromatic), 5.97 (-NH₂) | 155.63-111.97 (aromatic) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group and the aromatic pyrazine ring.

Key expected vibrational frequencies include:

N-H stretching: The sulfonamide NH₂ group should exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

S=O stretching: The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching bands. For sulfonamides, these are typically observed in the regions of 1370–1315 cm⁻¹ (asymmetric) and 1181–1119 cm⁻¹ (symmetric). researchgate.net

S-N stretching: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the region of 914-895 cm⁻¹. rsc.org

Aromatic C-H and C=N stretching: The pyrazine ring will have characteristic absorptions corresponding to C-H stretching (around 3000-3100 cm⁻¹) and C=N/C=C ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region).

The table below presents characteristic IR absorption bands for various heterocyclic sulfonamide derivatives, which serve as a reference for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Asymmetric SO₂ Stretch | 1310-1320 |

| Symmetric SO₂ Stretch | 1143-1155 |

| S-N Stretch | 895-914 |

| Aromatic Ring Vibrations | 1400-1600 |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

For this compound (C₄H₄BrN₃O₂S), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da for the molecular ion and bromine-containing fragments.

Common fragmentation pathways for sulfonamides under electrospray ionization (ESI) conditions often involve cleavage of the S-N bond and the Ar-S bond. nih.gov A characteristic fragmentation for some aromatic sulfonamides is the loss of SO₂ (64 Da). researchgate.net The fragmentation pattern of this compound would provide confirmatory evidence for its structure. The use of tandem mass spectrometry (MS/MS) would allow for the detailed investigation of these fragmentation pathways. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyrazine ring.

Pyrazine itself exhibits absorption bands in the UV region. nist.gov Generally, pyrazine derivatives show absorptions between 220-270 nm and a less intense, more structured band between 290-380 nm. researchgate.net For instance, pyrazine-N-oxides, which are related heterocyclic compounds, show characteristic absorptions around 216 µm and 260 µm. acs.org The presence of the bromo and sulfonamide substituents on the pyrazine ring in this compound is expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted pyrazine. These shifts are dependent on the electronic nature of the substituents and their interaction with the aromatic system. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol.

The table below shows the UV absorption maxima for pyrazine and a related derivative in different environments.

| Compound | Solvent/Phase | Absorption Maxima (λ_max) |

| Pyrazine | Vapor | ~260 nm, ~320 nm |

| Pyrazine | Hexane | ~260 nm, ~328 nm |

| 2-Pyrazine Carboxylic Acid | Aqueous | ~270 nm, ~310 nm researchgate.net |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the structural, electronic, and reactive properties of molecules. For 3-Bromopyrazine-2-sulfonamide, these computational methods, particularly those rooted in Density Functional Theory (DFT), provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for this compound are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost mdpi.com.

The initial step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the pyrazine (B50134) ring is expected to be largely planar, with the sulfonamide and bromine substituents causing minor distortions.

The electronic structure of the molecule, once optimized, can be analyzed to understand the distribution of electrons and the nature of the chemical bonds. The substitution of a bromine atom and a sulfonamide group on the pyrazine ring significantly influences its electronic properties mostwiedzy.plmdpi.com. The bromine atom, being an electronegative halogen, and the electron-withdrawing sulfonamide group both affect the electron density distribution across the pyrazine ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.89 |

| C-S | 1.78 |

| S-O | 1.45 |

| S-N (sulfonamide) | 1.65 |

| N-H | 1.02 |

| C-N (ring) | 1.33 - 1.34 |

| C-C (ring) | 1.39 |

| **Bond Angles (°) ** | |

| C-C-Br | 121.5 |

| C-C-S | 120.8 |

| O-S-O | 120.1 |

| C-S-N | 107.5 |

| **Dihedral Angles (°) ** | |

| N-C-C-Br | 180.0 |

Note: These values are representative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized irjweb.com. For pyrazine derivatives, the nature of substituents can significantly alter the HOMO-LUMO gap nih.gov.

In this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the bromine atom, which have higher energy electrons. The LUMO is likely distributed over the pyrazine ring and the electron-withdrawing sulfonamide group. The energy gap can be used to understand the intramolecular charge transfer that occurs upon electronic excitation researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.50 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential, which is color-coded to indicate different charge distributions. Red regions represent negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions indicate positive potential and are susceptible to nucleophilic attack. Green areas represent neutral potential chemrxiv.org.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonamide group, making them potential sites for electrophilic attack. The hydrogen atoms of the sulfonamide group and the region around the bromine atom might exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack researchgate.net.

Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack derpharmachemica.comchemrxiv.org.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively predict the reactivity of different sites. For instance, atoms with a high f+(r) value are more susceptible to nucleophilic attack, while those with a high f-(r) value are more prone to electrophilic attack researchgate.net.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications jhuapl.edu. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) researchgate.netnih.gov.

Molecules with large hyperpolarizability values are considered good candidates for NLO materials. Sulfonamide derivatives have been shown to possess significant NLO properties researchgate.netresearchgate.net. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. In this compound, the pyrazine ring acts as a π-system, and the interplay between the bromine atom and the sulfonamide group could lead to interesting NLO properties.

Table 3: Predicted Non-Linear Optical Properties for this compound

| Parameter | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 120 |

Note: These values are hypothetical and serve as an illustration of the kind of data obtained from NLO calculations.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. This analysis provides a way to quantify the electron distribution among the different atoms, which can be useful for understanding the molecule's reactivity and intermolecular interactions researchgate.net.

The Mulliken charges are calculated based on the contribution of each atomic orbital to the molecular orbitals. In this compound, the Mulliken charge analysis would likely show that the nitrogen and oxygen atoms carry negative charges due to their high electronegativity. The sulfur atom in the sulfonamide group is expected to have a significant positive charge, while the carbon and hydrogen atoms will have smaller positive charges. The bromine atom will likely have a slight negative charge.

Table 4: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (e) |

|---|---|

| C (ring) | +0.1 to +0.2 |

| N (ring) | -0.3 to -0.4 |

| Br | -0.1 |

| S | +1.2 |

| O | -0.6 |

| N (sulfonamide) | -0.8 |

Note: Mulliken charges are known to be basis-set dependent, and these values are for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of molecules at an atomic level. For a compound like this compound, these techniques can predict its three-dimensional structure, conformational flexibility, and interactions with biological targets, providing crucial insights for drug discovery and development.

Conformation Prediction and Energy Minimization Studies

Before a ligand can be evaluated for its binding affinity to a protein target, its most stable three-dimensional structure, or conformation, must be determined. This is a critical first step in computational drug design, as the ligand's conformation dictates its interaction with a receptor's binding site. Energy minimization is the computational process of finding the arrangement of atoms that has the lowest potential energy, representing the most stable state of the molecule.

Different algorithms, such as steepest descent, conjugate gradient, and block diagonal Newton-Raphson, are employed to perform energy minimization. tsijournals.com This process is essential for preparing ligand structures for subsequent studies like molecular docking. tsijournals.com The geometrical structure of drug molecules is a key determinant of their biological reactivity, as it directly influences how they bind to a receptor. acs.org For this compound, with its rotatable bonds between the pyrazine ring and the sulfonamide group, conformational analysis would identify the most energetically favorable spatial arrangements.

Computational analysis of related pyrazolotriazine sulfonamides has shown that molecules with a similar core structure tend to adopt a consistent conformation, particularly in the sulfonamide fragment. mdpi.com For instance, density functional theory (DFT) calculations on chiral pyrazolo[4,3-e] semanticscholar.orgnih.govjapsonline.comtriazine sulfonamides revealed that the sulfonamide part typically adopts a gauche-gauche conformation. mdpi.com This suggests that the conformational space of this compound is likely well-defined, with specific torsion angles being energetically preferred.

Table 1: Representative Energy States from a Hypothetical Energy Minimization of this compound

This table illustrates typical data obtained from energy minimization calculations using different algorithms. Values are hypothetical.

| Algorithm | Initial Potential Energy (kcal/mol) | Final Minimized Energy (kcal/mol) |

|---|---|---|

| Steepest Descent | 85.4 | 25.1 |

| Conjugate Gradient | 85.4 | 22.7 |

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations model the movements of atoms over time, offering insights into the stability of the ligand-protein complex and the specific interactions that maintain binding. nih.gov

MD simulations are valuable for confirming the results of molecular docking. nih.gov For example, a 100 ns MD simulation can be performed to assess the stability of a ligand within a protein's active site, with root-mean-square deviation (RMSD) values indicating how much the ligand's position changes over time. mdpi.com Stable binding is often characterized by low RMSD values.

In studies of other sulfonamide derivatives, MD simulations have been used to analyze their behavior as inhibitors of enzymes like BRD4. nih.gov These simulations confirmed the sustained stability of the molecules within the receptor's binding pocket, supporting docking results. nih.gov The primary interactions governing the binding of pyrazine-based ligands to proteins are often hydrogen bonds involving the pyrazine nitrogen atoms, supplemented by nonpolar interactions. nih.govresearchgate.net For this compound, MD simulations could elucidate the key hydrogen bonds, hydrophobic contacts, and potential halogen bonds (from the bromine atom) that contribute to its binding affinity and selectivity for a specific target. biorxiv.org

Table 2: Illustrative Interaction Analysis from a Hypothetical MD Simulation of this compound with a Target Protein

This table shows the types of interactions and their frequency that might be observed during an MD simulation.

| Interaction Type | Key Interacting Residues (Hypothetical) | Occupancy (%) during Simulation |

|---|---|---|

| Hydrogen Bond | ASN108, LYS65 | 92.5 |

| Hydrophobic Contact | LEU55, VAL112 | 85.1 |

| Halogen Bond | GLU105 | 45.3 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective drugs. japsonline.com

For classes of compounds like pyrazine derivatives, QSAR studies have been successfully applied to predict activities ranging from antiproliferative effects to olfactive thresholds. semanticscholar.orgijournalse.orgresearchgate.net These studies often employ statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build the predictive models. nih.gov The descriptors used in these models can be electronic (e.g., atomic charges, dipole moment), steric, or hydrophobic in nature.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogs with different substituents on the pyrazine ring. The biological activity data would then be correlated with calculated molecular descriptors. For instance, a 3D-QSAR study on 8-amino-imidazo[1,5a]pyrazine derivatives identified steric and hydrophobic interactions as major contributors to their inhibitory activity against Bruton's tyrosine kinase. japsonline.com Similarly, a QSAR model for this compound and its analogs could reveal that specific substitutions at positions 5 or 6 of the pyrazine ring enhance target binding, providing a clear strategy for lead optimization. nih.gov

Table 3: Key Molecular Descriptors Often Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Steric | Molecular Volume | Determines the fit within the binding pocket; bulky groups can either enhance or disrupt binding. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions within the binding site. |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the properties and behavior of a drug molecule, including its conformation, stability, and reactivity. Computational studies often incorporate solvent effects to provide a more realistic simulation of physiological conditions. The universal solvation model SMD (Solvent Model based on Density) is one such method used to simulate the behavior of molecules in different solvent environments. inonu.edu.tr

For sulfonamides, the solvent plays a critical role in processes like proton transfer and the formation of intramolecular hydrogen bonds. acs.org Theoretical studies on alkylamine-substituted sulfonamides showed that the formation of an intramolecular hydrogen bond is thermodynamically favored, a process that would be influenced by the polarity of the solvent. acs.org The solubility of sulfonamides in various biologically relevant solvents, such as water, 1-octanol, and n-hexane, is a key parameter that is heavily dependent on the molecular structure and the solvent environment. acs.orgresearchgate.net

For this compound, its behavior in polar (like water) versus nonpolar environments would be distinct. Computational models can predict properties such as the partition coefficient (logP), which is a measure of a drug's lipophilicity and a crucial parameter for its pharmacokinetic profile. inonu.edu.trresearchgate.net Studies on the bioactive sulfonamide brinzolamide (B135381) demonstrated how quantum chemical calculations could be performed in various solvents to understand changes in atomic charges and molecular orbital energies, providing a comprehensive picture of the molecule's behavior in different biological compartments. inonu.edu.tr

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Brinzolamide |

| Pyrazinamide |

Biological Activities and Mechanistic Studies

Antimicrobial Activity

There is no available information on the antimicrobial efficacy of 3-Bromopyrazine-2-sulfonamide against the specified bacterial, fungal, or mycobacterial strains.

No studies were found that evaluated the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus viridans, or Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Research on the effectiveness of this compound against fungal species, including Aspergillus flavus, Aspergillus niger, Trichophyton interdigitale, and Candida albicans, is not present in the available literature.

There are no published findings on the antimycobacterial properties of this compound, specifically concerning its activity against Mycobacterium tuberculosis.

Without any data on its antimicrobial activity, the mechanisms of action for this compound, such as potential inhibition of the folate synthesis pathway or L,D-Transpeptidase, have not been proposed or investigated.

Antiproliferative and Anticancer Research

Information regarding the antiproliferative effects and in vitro cytotoxicity of this compound is not available in the public domain.

No data has been published on the cytotoxicity of this compound against the following human cancer cell lines: MCF-7 (breast), HT-29 (colon), HCT-116 WT and HCT-116 p53 knockout mutant (colon), 518A2 (melanoma), HepG2 (liver), MeWo (melanoma), SK-BR-3 (breast), or MG-63 (osteosarcoma).

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite significant interest in pyrazine (B50134) and sulfonamide derivatives for various therapeutic applications, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research on the biological activities of this compound. Extensive searches for data pertaining to its effects on cellular pathways, antiparasitic activity, and specific enzyme and receptor inhibition have yielded no direct results for this particular compound.

The requested article, structured to detail investigations into EGFR tyrosine kinase inhibition, apoptosis, cell cycle arrest, efficacy against Toxoplasma gondii and Leishmania major, and inhibition of Carbonic Anhydrase isoforms, Thymidylate Synthase, and Akt-3 Protein Kinase, cannot be generated based on current scientific evidence.

While the broader classes of sulfonamides and pyrazines have been studied in these contexts, the scientific community has not published specific findings for this compound. Therefore, a scientifically accurate article focusing solely on this compound, as per the specified outline, cannot be constructed at this time. Further empirical research is required to determine the biological profile of this compound.

Enzyme and Receptor Inhibition Studies

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While direct studies on this compound are unavailable, research on other sulfonamide-containing heterocyclic compounds has shown potential for tyrosinase inhibition.

A study on a series of sulfonamide derivatives of pyrazolo[4,3-e] nih.govresearchgate.netorientjchem.orgtriazine, which contains a pyrazine-like ring system, demonstrated significant inhibitory activity against mushroom tyrosinase. Two compounds from this series, compounds 8b and 8j , were identified as the most potent inhibitors with IC50 values of 30.76 µM and 27.90 µM, respectively nih.govresearchgate.net. Kinetic analysis revealed that compound 8b acts as a noncompetitive inhibitor, while 8j exhibits a mixed-type inhibition of the enzyme nih.gov.

In another study, a series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Several of these compounds displayed better inhibitory effects than the reference drug, kojic acid. Notably, compound 4c showed the strongest activity with an IC50 value of 30.14 µM researchgate.net.

These findings suggest that the sulfonamide group, when incorporated into specific heterocyclic scaffolds, can contribute to tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | IC50 (µM) | Type of Inhibition |

| Compound 8b (pyrazolo[4,3-e] nih.govresearchgate.netorientjchem.orgtriazine sulfonamide) | 30.76 | Noncompetitive |

| Compound 8j (pyrazolo[4,3-e] nih.govresearchgate.netorientjchem.orgtriazine sulfonamide) | 27.90 | Mixed-type |

| Compound 4c (sulfonamide-substituted 1,3,5-triphenyl pyrazoline) | 30.14 | Not Specified |

| Kojic Acid (Reference) | >30.14 | Not Applicable |

CRTH2 Receptor Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin D2 (PGD2) and is involved in allergic inflammation. Antagonists of this receptor are of interest for the treatment of conditions like asthma and allergic rhinitis.

A patent application has described the use of 2,3-substituted pyrazine sulfonamides as modulators, specifically inhibitors, of CRTH2 activity. This suggests that the pyrazine sulfonamide scaffold is being explored for its potential to treat allergic and inflammatory diseases by targeting the CRTH2 receptor google.com. While detailed, peer-reviewed studies with specific inhibitory concentrations for this compound are not available, this patent highlights the interest in this class of compounds for CRTH2 antagonism.

Antioxidant Activity and Free Radical Scavenging

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The pyrazine ring and the sulfonamide group are both present in various compounds that have been investigated for their antioxidant properties.

While direct antioxidant data for this compound is not found, studies on related heterocyclic sulfonamides have shown promising results. For instance, a series of pyrazole-based sulfonamides were synthesized and their antioxidant activity was investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. Among the synthesized compounds, some exhibited significant antioxidant activities nih.govnih.gov.

Molecular Interactions and Target Binding

Molecular Docking Investigations

Molecular docking serves as a powerful computational tool to predict the orientation and interaction of a ligand within the active site of a target protein. For pyrazine (B50134) sulfonamides, these studies have provided critical insights into their mechanism of action.

Molecular docking simulations for pyrazine sulfonamide derivatives, such as the closely related N-(5-bromopyrazin-2-yl) benzenesulfonamide, have been performed to explore their potential as antimicrobial agents. jetir.org In one such study, derivatives were docked into the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2 (LdtMt2), a key enzyme in bacterial cell wall synthesis. The docking results indicated that these compounds bind effectively within the active pocket of the enzyme. jetir.org The pyrazine ring and the sulfonamide group play pivotal roles in anchoring the ligand within the active site, a common binding motif observed across various sulfonamide-based inhibitors targeting different proteins. researchgate.netresearchgate.netnih.govchemrxiv.org Studies on other sulfonamide derivatives targeting enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CA) also show that the core scaffold consistently orients itself to engage with key residues in the binding pocket. nih.govnih.gov

The binding of pyrazine sulfonamides within a protein's active site is stabilized by a network of specific molecular interactions.

Hydrogen Bonding: The sulfonamide moiety is a critical pharmacophore capable of acting as both a hydrogen bond donor (via the -NH) and acceptor (via the -SO2). researchgate.netchemrxiv.org In studies with the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, the sulfonamide oxygens were found to engage in highly conserved C-H···O=S interactions with aromatic residues like Tyrosine and Phenylalanine. researchgate.netnih.govchemrxiv.org

Electrostatic and Hydrophobic Interactions: The aromatic pyrazine ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the active site. The bromo-substituent on the pyrazine ring can further modulate these interactions and potentially form halogen bonds. In the docking of N-(5-bromopyrazin-2-yl) benzenesulfonamide with LdtMt2, the entire molecule fits into the active pocket, suggesting a combination of hydrophobic and polar interactions stabilizes the complex. jetir.org

The following table summarizes the types of interactions observed for sulfonamide-based ligands in complex with protein targets.

| Interaction Type | Involved Ligand Moiety | Key Protein Residues (Examples) |

| Hydrogen Bonding | Sulfonamide (-SO2NH-) | Serine, Threonine, Aspartate, Glutamate |

| C-H···O=S Interactions | Sulfonamide Oxygens (-SO2) | Tyrosine, Phenylalanine researchgate.netchemrxiv.org |

| Hydrophobic Contacts | Pyrazine Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Pyrazine Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Docking studies quantify the binding potential of a ligand through scoring functions, which estimate the free energy of binding. Lower scores typically indicate higher binding affinity. For N-(5-bromopyrazin-2-yl) benzenesulfonamide and its derivatives docked against LdtMt2, the binding affinities were found to be greater than that of pyrazinamide, a known anti-tuberculosis drug, suggesting potent inhibitory potential. jetir.org In studies of other sulfonamides, binding affinities (Kd) in the low nanomolar range have been measured, confirming strong ligand-protein engagement. researchgate.netnih.gov For instance, a reference sulfonamide ligand binding to FKBP12 showed a Kd of 2.6 nM. researchgate.net

The table below presents sample docking results for pyrazine sulfonamide derivatives against a bacterial target.

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity (ΔG) (kcal/mol) |

| N-(5-bromopyrazin-2-yl) benzenesulfonamide | LdtMt2 | -7.2 | - |

| N-(5-bromopyrazin-2-yl)-4-nitrobenzenesulfonamide | LdtMt2 | -7.8 | - |

| Pyrazinamide (Reference) | LdtMt2 | -5.4 | - |

Data adapted from studies on related pyrazine sulfonamides. jetir.org

Structure-Activity Relationship (SAR) Studies for Pyrazine Sulfonamides

SAR studies are essential for optimizing lead compounds by identifying which chemical modifications enhance biological activity and selectivity.

The pyrazine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences pharmacological activity. nih.govresearchgate.net The nature and position of substituents on the ring can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity for a target protein.

For example, the presence of a halogen atom, such as the bromine in 3-Bromopyrazine-2-sulfonamide, can enhance binding through halogen bonding or by increasing lipophilicity, which may favor interactions with hydrophobic pockets in the target protein. Studies on various heterocyclic compounds, including pyrazines, have shown that introducing different substituents can modulate their antiproliferative, antibacterial, or enzyme inhibitory activities. nih.govsemanticscholar.org The specific substitution pattern dictates the molecule's ability to fit optimally into the binding site and interact with key residues.

The sulfonamide group (-SO2NH-) is a cornerstone of medicinal chemistry and is considered an indispensable pharmacophore. researchgate.netchemrxiv.org Its importance stems from several key features:

Hydrogen Bonding Capability: As mentioned, it acts as a robust hydrogen bond donor and acceptor, forming strong, directional interactions that anchor the ligand to the protein. researchgate.net

Zinc Binding Group (ZBG): In metalloenzymes such as carbonic anhydrases, the sulfonamide moiety has a high affinity for the zinc ion in the active site, leading to potent inhibition. nih.gov

Mimicry of Transition States: The tetrahedral geometry of the sulfonamide group can mimic the transition state of substrate hydrolysis, making it an effective inhibitor of enzymes like proteases.

Energetic Contribution: Detailed studies dissecting the energetic contributions of the sulfonamide group have shown that its two oxygen atoms contribute significantly to binding energy, primarily through a network of C-H···O interactions with the protein. nih.govchemrxiv.org The removal of even one of these oxygens has been shown to be detrimental to binding affinity. nih.gov

Research has established that the sulfonamide moiety is crucial for the potent activity of many pyrazine-based inhibitors. nih.gov Its ability to form multiple, high-energy interactions makes it a privileged functional group in rational drug design. researchgate.netchemrxiv.org

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The future design of 3-Bromopyrazine-2-sulfonamide analogs will be heavily influenced by a deeper understanding of their structure-activity relationships (SAR). The systematic modification of the pyrazine (B50134) ring, the sulfonamide group, and the bromine substituent will be crucial in developing next-generation compounds with improved pharmacological profiles.

Key strategies for analog design will likely involve:

Substitution on the Pyrazine Ring: Introduction of various functional groups at different positions of the pyrazine ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can influence binding affinity and selectivity for specific biological targets.

Modification of the Sulfonamide Moiety: Alterations to the sulfonamide group, such as N-alkylation or N-arylation, can modulate the compound's acidity and hydrogen bonding capacity, which are critical for target interaction.

Bioisosteric Replacement of the Bromine Atom: Replacing the bromine atom with other halogens or functional groups can fine-tune the compound's physicochemical properties and potentially lead to enhanced target engagement.

The synthesis of these novel analogs will require the development and application of efficient and versatile synthetic methodologies. Modern organic synthesis techniques, including cross-coupling reactions and late-stage functionalization, will be instrumental in creating diverse libraries of compounds for biological evaluation.

Exploration of Alternative Biological Targets for this compound Derivatives

While the primary biological targets of many sulfonamides are well-established, particularly in the context of antimicrobial agents targeting dihydropteroate (B1496061) synthase, the broader therapeutic potential of this compound derivatives remains an active area of investigation. Future research will focus on identifying and validating alternative biological targets to expand their therapeutic applications.

Target fishing and chemoproteomics approaches will be invaluable in identifying novel protein binding partners for this class of compounds. Some potential alternative targets for pyrazine sulfonamide derivatives, based on preliminary studies of related compounds, include:

Kinases: Many heterocyclic compounds, including those with a pyrazine core, have shown activity as kinase inhibitors. Investigating the effect of this compound derivatives on various kinase families could uncover new opportunities in cancer and inflammatory disease therapy.

Matrix Metalloproteinases (MMPs): Target fishing studies on related N-(pyrazin-2-yl)benzenesulfonamides have suggested MMPs as potential targets nih.gov. Further investigation into the MMP inhibitory activity of this compound analogs could be a fruitful area of research.

DNA Gyrase: Pyrazine carboxamide derivatives have been explored as inhibitors of bacterial DNA gyrase researchgate.net. This suggests that this compound derivatives could also be investigated for their potential to target this essential bacterial enzyme.

The validation of these potential new targets will require a combination of in vitro enzymatic assays, cell-based assays, and biophysical techniques to confirm direct binding and functional modulation.

Application of Advanced Computational Approaches in Rational Drug Design

Advanced computational techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound-based drug candidates. In silico methods can provide valuable insights into the molecular interactions between these compounds and their biological targets, thereby guiding the rational design of more potent and selective molecules.

Key computational approaches that will be increasingly applied include:

Molecular Docking: This technique will continue to be used to predict the binding modes and affinities of novel analogs within the active sites of their target proteins. For instance, docking studies have been employed to understand the interaction of pyrazine sulfonamides with targets like Mycobacterium tuberculosis L,D-transpeptidase-2 nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the role of specific residues in binding.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

The integration of these computational methods will enable a more efficient and targeted approach to the design and development of new this compound-based therapies.

Integration of High-Throughput Screening with Novel Synthetic Methodologies

The synergy between high-throughput screening (HTS) and innovative synthetic methodologies will be a powerful engine for the discovery of new bioactive this compound derivatives. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, while novel synthetic techniques facilitate the efficient generation of these diverse libraries.

Future efforts will focus on:

Combinatorial Chemistry: The development of combinatorial synthetic routes will enable the rapid production of large and diverse libraries of this compound analogs. This will involve the use of solid-phase synthesis or solution-phase parallel synthesis techniques.

Diversity-Oriented Synthesis (DOS): DOS strategies will be employed to create structurally complex and diverse molecules from a common starting material, increasing the chances of identifying novel biological activities.

Fragment-Based Drug Discovery (FBDD): HTS of fragment libraries can identify small, low-affinity binders that can then be optimized into more potent leads. The this compound scaffold could serve as a starting point for fragment elaboration.

The integration of automated synthesis platforms with HTS will create a closed-loop system for the rapid design, synthesis, and testing of new compounds, significantly accelerating the drug discovery process.

Investigation of Multi-Targeting Approaches for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. The emerging field of polypharmacology focuses on developing single chemical entities that can modulate multiple biological targets simultaneously. The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents nih.gov.

Future research on this compound will likely explore its potential in multi-targeting strategies. This could involve:

Designing Dual-Target Inhibitors: By incorporating pharmacophoric features known to interact with different targets, it may be possible to design this compound derivatives that act as dual inhibitors of, for example, a kinase and a transcription factor involved in a specific cancer pathway.

Hybrid Molecule Design: This approach involves covalently linking two distinct pharmacophores to create a single molecule with dual activity. The this compound scaffold could be linked to other known bioactive moieties to create novel hybrid drugs.

Systems Biology Approaches: Understanding the complex biological networks underlying a disease will be crucial for identifying optimal combinations of targets for a multi-target drug.

The investigation of multi-targeting approaches holds the promise of developing more effective and less resistance-prone therapies for a range of complex human diseases.

Q & A

Q. What computational methods support the rational design of derivatives based on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.